An In-depth Technical Guide to 2-Benzylamino-5-bromoaniline: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Benzylamino-5-bromoaniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Benzylamino-5-bromoaniline, a substituted aniline derivative with potential applications in medicinal chemistry and materials science. Drawing upon established principles of organic synthesis and characterization, this document details the compound's chemical properties, outlines reliable synthetic routes, and discusses its potential applications, particularly in the realm of drug discovery.
Compound Profile: Understanding the Core Structure
2-Benzylamino-5-bromoaniline, with the chemical formula C₁₃H₁₃BrN₂, is an aromatic amine characterized by a bromo-substituted aniline ring N-alklyated with a benzyl group. The strategic placement of the bromo substituent and the benzylamino group can significantly influence the molecule's electronic properties, reactivity, and biological activity.
Structural Elucidation
The core structure consists of an aniline molecule substituted at the 2-position with a benzylamino group (-NHCH₂C₆H₅) and at the 5-position with a bromine atom. This arrangement of substituents is crucial for its chemical behavior.
Table 1: Physicochemical Properties of 2-Benzylamino-5-bromoaniline and Related Compounds
| Property | 2-Benzylamino-5-bromoaniline (Predicted) | N-benzyl-4-bromoaniline[1] | 2,5-Dibromoaniline[2] |
| Molecular Formula | C₁₃H₁₃BrN₂ | C₁₃H₁₂BrN | C₆H₅Br₂N |
| Molecular Weight | 277.16 g/mol | 262.14 g/mol | 250.92 g/mol |
| IUPAC Name | N¹-benzyl-4-bromobenzene-1,2-diamine | N-benzyl-4-bromoaniline | 2,5-dibromoaniline |
| CAS Number | Not readily available | 2879-83-6 | 3638-73-1 |
Strategic Synthesis of 2-Benzylamino-5-bromoaniline
The synthesis of 2-Benzylamino-5-bromoaniline can be approached through several established synthetic methodologies. The choice of a specific route will depend on the availability of starting materials, desired purity, and scalability of the reaction.
Nucleophilic Substitution of 2,5-Dibromoaniline
A primary synthetic route involves the nucleophilic substitution of one of the bromine atoms in 2,5-dibromoaniline with benzylamine. This reaction is typically carried out in the presence of a base and a suitable solvent.
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Choice of Starting Material: 2,5-Dibromoaniline is a commercially available and logical precursor[2].
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Reaction Conditions: The use of a base is essential to deprotonate the benzylamine, increasing its nucleophilicity. The choice of solvent and temperature is critical to control the rate of reaction and minimize side products.
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Potential for Rearrangement: It is crucial to consider the potential for rearrangement reactions under certain alkylation conditions, as has been observed with related bromoanilines[3]. Careful control of the reaction conditions is necessary to favor the desired product.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dibromoaniline (1 equivalent) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Addition of Reagents: Add benzylamine (1.1 equivalents) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2 equivalents).
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Reaction: Heat the reaction mixture to a temperature between 100-150 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reductive Amination of 2-Amino-5-bromobenzaldehyde
An alternative and often cleaner approach is the reductive amination of 2-amino-5-bromobenzaldehyde with benzylamine. This two-step, one-pot reaction involves the formation of a Schiff base intermediate, which is then reduced to the desired secondary amine.[4][5]
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Milder Conditions: Reductive amination typically proceeds under milder conditions compared to nucleophilic aromatic substitution, often leading to fewer side products.
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Reducing Agent: Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are commonly used reducing agents for this transformation due to their selectivity for the imine over the aldehyde.
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Schiff Base Formation: Dissolve 2-amino-5-bromobenzaldehyde (1 equivalent) and benzylamine (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane. Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
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Reduction: Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium borohydride) portion-wise.
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Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried and concentrated, and the product is purified by column chromatography.
Diagram 1: Synthetic Pathways to 2-Benzylamino-5-bromoaniline
Caption: Two primary synthetic routes to 2-Benzylamino-5-bromoaniline.
Reactivity and Chemical Behavior
The chemical reactivity of 2-Benzylamino-5-bromoaniline is dictated by the interplay of its functional groups.
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Amino Groups: The two amino groups, one primary and one secondary, are nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and diazotization. The primary amine is generally more reactive.
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Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino groups.[6] However, the bulky benzylamino group may provide some steric hindrance. The bromine atom can be displaced under certain conditions, such as in palladium-catalyzed cross-coupling reactions.
Spectroscopic Characterization
The structure of 2-Benzylamino-5-bromoaniline can be unequivocally confirmed using a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data for 2-Benzylamino-5-bromoaniline
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on both rings with distinct splitting patterns. A singlet for the benzylic CH₂ protons. Signals for the NH protons, which may be broad and exchangeable with D₂O. |
| ¹³C NMR | Resonances for all 13 carbon atoms. The chemical shifts of the aromatic carbons will be influenced by the amino and bromo substituents. A characteristic signal for the benzylic CH₂ carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
| Infrared (IR) Spectroscopy | N-H stretching vibrations in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and benzylic groups. C=C stretching vibrations for the aromatic rings. |
Applications in Drug Discovery and Materials Science
Substituted anilines are valuable scaffolds in medicinal chemistry. The presence of a bromo substituent provides a handle for further functionalization via cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for biological screening. Benzylamino-substituted heterocycles have shown promise as kinase inhibitors, suggesting that 2-Benzylamino-5-bromoaniline could serve as a key intermediate in the development of novel therapeutic agents.[7]
Safety and Handling
As with all bromoaniline derivatives, 2-Benzylamino-5-bromoaniline should be handled with appropriate safety precautions. It is predicted to be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
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